3-Bromo-2,4-diiodo-5-methylthiophene
Overview
Description
3-Bromo-2,4-diiodo-5-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H3BrI2S. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of bromine and iodine atoms at the 3 and 2,4 positions, respectively, and a methyl group at the 5 position.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene Derivatives: One common synthetic route involves the halogenation of thiophene derivatives. For example, starting with 2,4-diiodothiophene, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups present in the compound.
Substitution: Substitution reactions are common, where halogen atoms can be replaced by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones can be formed depending on the extent of oxidation.
Reduction Products: Reduced halides or other reduced derivatives can be obtained.
Substitution Products: Alkylated or arylated thiophenes are common products of substitution reactions.
Scientific Research Applications
3-Bromo-2,4-diiodo-5-methylthiophene has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or reagent in biological studies, particularly in the study of sulfur-containing compounds.
Medicine: Its derivatives may have potential medicinal properties and can be explored for drug development.
Industry: It can be used in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 3-Bromo-2,4-diiodo-5-methylthiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but lacks iodine atoms.
2,4-Diiodothiophene: Similar but lacks bromine and methyl groups.
3-Bromo-2,4,5-triiodothiophene: Similar but with an additional iodine atom.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to be explored, and ongoing research may uncover new uses and benefits.
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Properties
IUPAC Name |
3-bromo-2,4-diiodo-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAGZXADGJIDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)I)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrI2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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